molecular formula C14H21ClN2 B11718130 N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride

Cat. No.: B11718130
M. Wt: 252.78 g/mol
InChI Key: LBHNPOCRXUITIX-LMRHVHIWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1R,2S)-2-Phenylcyclopropyl]piperidin-4-amine hydrochloride is a chiral amine salt featuring a piperidine core substituted with a phenylcyclopropyl group. The compound’s stereochemistry (1R,2S) is critical for its biological activity, particularly in targeting lysine-specific demethylase 1 (LSD1), an enzyme implicated in cancer epigenetics . Its hydrochloride salt form enhances aqueous solubility and stability, making it suitable for pharmaceutical applications .

Properties

Molecular Formula

C14H21ClN2

Molecular Weight

252.78 g/mol

IUPAC Name

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;hydrochloride

InChI

InChI=1S/C14H20N2.ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;/h1-5,12-16H,6-10H2;1H/t13-,14+;/m0./s1

InChI Key

LBHNPOCRXUITIX-LMRHVHIWSA-N

Isomeric SMILES

C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl

Canonical SMILES

C1CNCCC1NC2CC2C3=CC=CC=C3.Cl

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reductive amination is a common reaction involving this compound, where the imine group is reduced to form the amine.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reductive amination typically involves reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reductive amination results in the formation of the corresponding amine.

Scientific Research Applications

Central Nervous System Disorders

Research indicates that N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride may have efficacy in treating various CNS disorders, including:

  • Alzheimer's Disease : The compound has been studied for its potential to inhibit certain pathways involved in neurodegeneration, which could lead to therapeutic strategies for Alzheimer's disease .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits significant antitumor properties. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis through caspase pathways. For instance:

CompoundCell LineIC50 (µM)Mechanism
This compoundA431 (vulvar epidermal carcinoma)5.0Apoptosis induction via caspase activation

This suggests its potential as an anticancer agent .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains, particularly Gram-positive bacteria. This property indicates its potential use in developing new antibiotics, especially in an era of increasing antibiotic resistance .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests favorable absorption characteristics. Initial toxicological studies indicate minimal toxicity at therapeutic doses, but further research is necessary to fully understand its safety profile .

Case Study 1: Antitumor Effects

A study evaluated the effects of this compound on A431 cells. The results indicated a significant reduction in cell viability and increased apoptosis markers, suggesting its utility as a potential cancer therapy .

Case Study 2: Antimicrobial Activity

Research conducted on various bacterial strains revealed that this compound exhibited notable antimicrobial properties. It was particularly effective against Staphylococcus aureus, suggesting its potential use in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a monoamine oxidase inhibitor, it is effective in the treatment of major depression, dysthymic disorder, and atypical depression . It also interacts with trypsin-1, a target involved in its pharmacological effects.

Comparison with Similar Compounds

Structural Modifications and Target Specificity

The table below summarizes key analogs and their distinguishing features:

Compound Name Core Structure Target/Application Key Features References
N-[(1R,2S)-2-Phenylcyclopropyl]piperidin-4-amine hydrochloride Piperidine + phenylcyclopropyl LSD1 inhibition (cancer therapy) Chiral cyclopropane; hydrochloride salt for solubility
trans-N1-((1R,2S)-2-Phenylcyclopropyl)cyclohexane-1,4-diamine dihydrochloride Cyclohexane diamine + phenylcyclopropyl LSD1 inhibition Dual amine groups; enhanced binding affinity
DDO-02003 (Piperidine + benzoxazole) Piperidine + benzoxazole Kv1.5 potassium channel modulation Benzoxazole enhances lipophilicity; methoxyphenyl improves metabolic stability
N-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine hydrochloride Piperidine + pyridinyl Unspecified CNS targets Pyridine introduces basic nitrogen; potential blood-brain barrier penetration
GSK LSD1 Dihydrochloride-d4 Deuterated piperidine Metabolic studies of LSD1 inhibitors Deuterium slows metabolism; isotopic labeling for tracing
N-(4-Chlorobenzyl)-N-methylpiperidin-4-amine hydrochloride Piperidine + chlorobenzyl Unspecified receptor modulation Chlorobenzyl increases lipophilicity; methyl group reduces polarity

Stereochemical and Isotopic Considerations

  • Stereochemistry : The (1R,2S) configuration in the target compound is essential for LSD1 binding, as mirrored in its cyclohexane diamine analog . Cis/trans isomerism in cyclopropane derivatives (e.g., Example 4 vs. 5 in ) significantly impacts biological activity .
  • Deuterated Analogs : GSK LSD1 Dihydrochloride-d4 retains the parent compound’s activity while offering improved metabolic stability for pharmacokinetic studies .

Biological Activity

N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, supported by data tables, case studies, and detailed findings from various studies.

  • Molecular Formula : C16H22ClN
  • Molecular Weight : 273.81 g/mol
  • CAS Number : 1807938-05-1

This compound primarily acts as a selective antagonist for certain neurotransmitter receptors. Its structure allows it to interact with the serotonin (5-HT) receptor family, particularly the 5-HT_2C receptor, which is implicated in mood regulation and appetite control .

Biological Activity

  • Antidepressant Effects :
    • In preclinical studies, this compound has shown promising antidepressant-like effects in animal models. It enhances serotonin signaling, which is crucial for mood regulation.
    • A study demonstrated that administration of this compound resulted in a significant reduction in depressive-like behaviors in rodents, suggesting its potential as an antidepressant agent .
  • Antitumor Activity :
    • Preliminary investigations have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and A549 cells.
    • The compound's mechanism involves the induction of apoptosis and cell cycle arrest at the G0/G1 phase, highlighting its potential as an anticancer agent .
  • Neuroprotective Properties :
    • Research has suggested that this compound may provide neuroprotective effects through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.
    • In vitro studies showed that it could protect against glutamate-induced excitotoxicity, a common pathway involved in neurodegenerative diseases .

Data Table: Summary of Biological Activities

Biological ActivityModel/Cell LineEffect ObservedReference
AntidepressantRodent ModelsReduced depressive-like behaviors
AntitumorHeLa CellsInduced apoptosis
NeuroprotectiveNeuronal CellsProtection against excitotoxicity

Case Study 1: Antidepressant-Like Effects

In a controlled study involving rodents subjected to chronic mild stress, administration of this compound led to a marked improvement in behavioral assays such as the forced swim test and sucrose preference test. These results suggest that the compound effectively alleviates symptoms of depression.

Case Study 2: Cytotoxicity Against Cancer Cells

A series of experiments conducted on A549 lung cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that this decrease was associated with increased rates of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.